Cas no 76435-23-9 (Benzene, 1,5-dibromo-3-methyl-2-nitro-)

Benzene, 1,5-dibromo-3-methyl-2-nitro- structure
76435-23-9 structure
Product Name:Benzene, 1,5-dibromo-3-methyl-2-nitro-
CAS No:76435-23-9
MF:C7H5Br2NO2
MW:294.928100347519
CID:1779783
PubChem ID:50997922
Update Time:2025-04-24

Benzene, 1,5-dibromo-3-methyl-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,5-dibromo-3-methyl-2-nitro-
    • 1,5-Dibromo-3-methyl-2-nitrobenzene
    • 3,5-Dibromo-2-nitrotoluene
    • BDA43523
    • 76435-23-9
    • MDL: MFCD11846019
    • Inchi: 1S/C7H5Br2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
    • InChI Key: QCCRQIPAJVHCDN-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C)=C1[N+](=O)[O-])Br

Computed Properties

  • Exact Mass: 294.86665g/mol
  • Monoisotopic Mass: 292.86870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 45.8Ų

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Additional information on Benzene, 1,5-dibromo-3-methyl-2-nitro-

Introduction to Benzene, 1,5-dibromo-3-methyl-2-nitro- (CAS No. 76435-23-9)

Benzene, 1,5-dibromo-3-methyl-2-nitro- (CAS No. 76435-23-9) is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, exhibits unique chemical properties that make it a valuable intermediate in various synthetic processes. The presence of multiple functional groups, including bromine and nitro substituents, contributes to its reactivity and utility in the development of novel chemical entities.

The molecular formula of this compound is C₆H₅Br₂NO₂, and it belongs to the class of nitroaromatic compounds. The bromine atoms at the 1 and 5 positions, along with the nitro group at the 2 position and a methyl group at the 3 position, create a highly reactive framework that is susceptible to various chemical transformations. These transformations are of particular interest to researchers working on the synthesis of more complex molecules, including those with potential pharmaceutical applications.

In recent years, there has been a growing interest in the use of halogenated nitroaromatic compounds as building blocks in medicinal chemistry. The reactivity of these compounds allows for selective functionalization at multiple sites, enabling the construction of diverse molecular architectures. For instance, Benzene, 1,5-dibromo-3-methyl-2-nitro- has been employed in the synthesis of substituted benzenes that exhibit interesting biological activities. These activities have been explored in both academic and industrial settings, with a particular focus on their potential as antimicrobial and anticancer agents.

One of the most compelling aspects of this compound is its role in cross-coupling reactions. The presence of bromine atoms makes it an ideal candidate for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmacologically active compounds. The ability to introduce additional functional groups through these reactions has opened up new avenues for drug discovery and development.

Recent studies have highlighted the utility of Benzene, 1,5-dibromo-3-methyl-2-nitro- in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. By employing this compound as a precursor, researchers have been able to construct complex heterocyclic frameworks with potential therapeutic benefits. For example, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interfere with pathogenic processes.

The electronic properties of Benzene, 1,5-dibromo-3-methyl-2-nitro-, influenced by the electron-withdrawing nature of the nitro group and the electron-donating methyl group, make it an interesting candidate for materials science applications. Specifically, its ability to participate in π-stacking interactions has been explored in the design of organic semiconductors and liquid crystals. These materials are crucial for advanced technological applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, Benzene, 1,5-dibromo-3-methyl-2-nitro- (CAS No. 76435-23-9) is a versatile compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists seeking to develop novel chemical entities with diverse applications. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge is likely to grow.

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